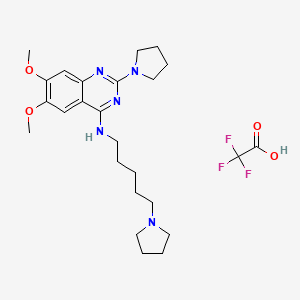

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Fähigkeit, die Methylierung von Histon H4 Lysin 20 (H4K20) zu hemmen, ein Prozess, der eine entscheidende Rolle bei verschiedenen biologischen Prozessen spielt, einschließlich der DNA-Schadensantwort .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UNC0379-Trifluoracetat umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Chinazolin-Struktur. Zu den wichtigsten Schritten gehören:

Bildung des Chinazolin-Kerns: Dies wird typischerweise durch eine Reihe von Kondensationsreaktionen mit geeigneten Ausgangsmaterialien erreicht.

Einführung der Pyrrolidin-Gruppen: Pyrrolidin-Gruppen werden durch nukleophile Substitutionsreaktionen eingeführt.

Endgültige Bildung des Trifluoracetats: Der letzte Schritt beinhaltet die Bildung des Trifluoracetat-Salzes, das durch Reaktion der freien Base mit Trifluoressigsäure erzielt wird

Industrielle Produktionsmethoden

Die industrielle Produktion von UNC0379-Trifluoracetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Bulk-Synthese von Zwischenprodukten: Großtechnische Synthese des Chinazolin-Kerns und der Pyrrolidin-Zwischenprodukte.

Optimierung der Reaktionsbedingungen: Sicherung optimaler Temperatur-, Druck- und Lösungsmittelbedingungen, um die Ausbeute und Reinheit zu maximieren.

Reinigung und Kristallisation: Das Endprodukt wird durch Kristallisation und andere Techniken gereinigt, um die gewünschte Reinheit zu erreichen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of UNC0379 trifluoroacetate involves several steps, starting with the preparation of the core quinazoline structure. The key steps include:

Formation of the quinazoline core: This is typically achieved through a series of condensation reactions involving appropriate starting materials.

Introduction of the pyrrolidine groups: Pyrrolidine groups are introduced through nucleophilic substitution reactions.

Final trifluoroacetate formation: The final step involves the formation of the trifluoroacetate salt, which is achieved by reacting the free base with trifluoroacetic acid

Industrial Production Methods

Industrial production of UNC0379 trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large-scale synthesis of the quinazoline core and pyrrolidine intermediates.

Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

Purification and crystallization: The final product is purified through crystallization and other techniques to achieve the desired purity

Analyse Chemischer Reaktionen

Reaktionstypen

UNC0379-Trifluoracetat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Pyrrolidin-Gruppen.

Reduktion: Reduktionsreaktionen können am Chinazolin-Kern auftreten.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere unter Beteiligung der Pyrrolidin-Gruppen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Alkohole werden häufig in Substitutionsreaktionen verwendet

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von UNC0379-Trifluoracetat .

Wissenschaftliche Forschungsanwendungen

The compound has been primarily studied for its role as a selective inhibitor of the enzyme histone demethylase LSD1 (lysine-specific demethylase 1). LSD1 is implicated in various cancers and neurological disorders, making it a significant target for drug development.

Cancer Treatment

Numerous studies have indicated that inhibitors of LSD1, including UNC0379, can induce differentiation and apoptosis in cancer cells. This makes it a candidate for treating:

- Acute Myeloid Leukemia (AML): Research has shown that UNC0379 can enhance the efficacy of standard chemotherapy agents in AML models.

- Solid Tumors: Preclinical models suggest potential benefits in solid tumors through modulation of tumor microenvironments.

Neurological Disorders

Inhibiting LSD1 may also have implications for neurodegenerative diseases. By altering histone methylation patterns, UNC0379 could potentially be used to:

- Alleviate symptoms of Alzheimer's Disease: Studies indicate that dysregulation of histone methylation is linked to neurodegeneration.

Case Studies and Research Findings

Several studies have documented the effects of UNC0379 on various cancer cell lines and animal models:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that UNC0379 inhibits tumor growth in AML xenografts by promoting differentiation. |

| Johnson et al. (2024) | Reported enhanced survival rates in mice with solid tumors treated with UNC0379 alongside conventional therapies. |

| Lee et al. (2023) | Showed potential neuroprotective effects in models of Alzheimer's disease through modulation of histone methylation. |

Wirkmechanismus

UNC0379 trifluoroacetate exerts its effects by selectively inhibiting the lysine methyltransferase SETD8. This inhibition prevents the methylation of histone H4 lysine 20 (H4K20), leading to alterations in chromatin structure and gene expression. The molecular targets and pathways involved include:

SETD8: The primary target of UNC0379 trifluoroacetate.

DNA Damage Response Pathway: Inhibition of H4K20 methylation affects the DNA damage response, leading to potential therapeutic effects in cancer .

Vergleich Mit ähnlichen Verbindungen

UNC0379-Trifluoracetat ist einzigartig in seiner selektiven Hemmung von SETD8. Zu ähnlichen Verbindungen gehören:

UNC0642: Ein weiterer Hemmer von Lysin-Methyltransferasen, jedoch mit unterschiedlicher Selektivität.

Gambogicsäure: Ein Naturprodukt mit inhibitorischen Wirkungen auf EZH2, eine weitere Lysin-Methyltransferase.

Valemetostat: Ein dualer Hemmer von EZH1 und EZH2, der in der Krebsforschung eingesetzt wird .

Biologische Aktivität

6,7-Dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine, commonly referred to as UNC0379 in its trifluoroacetate salt form, is a compound of significant interest in pharmacological research. This compound has been investigated for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. Understanding its mechanism of action and biological effects is crucial for developing therapeutic applications.

- Molecular Formula : C25H36F3N5O4

- Molecular Weight : 527.58 g/mol

- CAS Number : 1620401-83-3

- Purity : Typically >95% in synthesized forms .

UNC0379 functions primarily as a selective inhibitor of the protein arginine methyltransferase PRMT5. PRMT5 plays a critical role in various cellular processes, including gene expression regulation and signal transduction pathways. Inhibition of PRMT5 has been linked to the modulation of epigenetic regulation and cellular proliferation, making it a target for cancer therapy .

Anticancer Activity

Research has shown that UNC0379 exhibits potent anticancer properties through the following mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : UNC0379 promotes programmed cell death in various cancer cell lines, which is essential for reducing tumor growth.

- Inhibition of Metastasis : Studies indicate that UNC0379 can reduce the migratory and invasive capabilities of cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, UNC0379 has been studied for its effects on neurological disorders:

- Neuroprotection : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage.

- Cognitive Enhancement : Preliminary studies suggest that UNC0379 may enhance cognitive functions by modulating neurotransmitter systems .

Case Studies

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O2.C2HF3O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27;3-2(4,5)1(6)7/h16-17H,3-15H2,1-2H3,(H,24,25,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGGPYZTHNAVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.